

Thermodynamic Properties of 5-Methyloxazolidine Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyloxazolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **5-methyloxazolidine** derivatives. Due to the limited availability of a centralized, extensive dataset for this specific class of compounds, this guide focuses on empowering researchers with the methodologies to determine these properties. It presents a detailed case study of a closely related oxazolidine derivative with known experimental thermodynamic data and offers in-depth experimental and computational protocols for characterization.

Experimentally Determined Thermodynamic Data: A Case Study of 1,3-Oxazolidine-2-thione

While extensive thermodynamic data for a wide range of **5-methyloxazolidine** derivatives are not readily available in public databases, a study on the related compound, 1,3-oxazolidine-2-thione, provides valuable experimental data and serves as an excellent case study. These values were determined using a combination of rotary bomb combustion calorimetry and the Knudsen effusion technique.

Table 1: Experimental Thermodynamic Data for 1,3-Oxazolidine-2-thione at T = 298.15 K [\[1\]](#)[\[2\]](#)
[\[3\]](#)

Thermodynamic Property	Symbol	Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ_m$	-
Standard Molar Enthalpy of Formation (crystal)	$\Delta_f H^\circ_m(\text{cr})$	-
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{gcr}} H^\circ_m$	105.0 ± 4.4
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_m(\text{g})$	-74.4 ± 4.6

Note: The standard molar enthalpy of combustion and formation in the crystalline state were used to derive the gas-phase enthalpy of formation but were not explicitly stated as final values in the primary abstract.

Experimental Protocols for Thermodynamic Characterization

This section provides detailed methodologies for key experiments to determine the thermodynamic properties of **5-methyloxazolidine** derivatives.

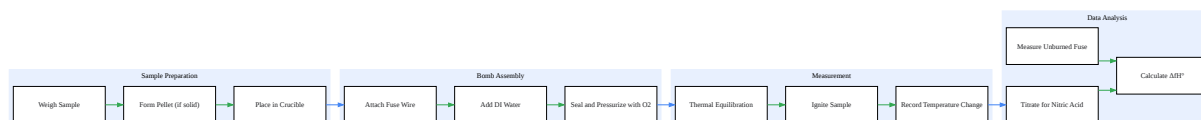
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated. For nitrogen-containing compounds like oxazolidines, specific considerations for the formation of nitric acid are necessary.

Experimental Protocol:

- Sample Preparation:
 - Precisely weigh approximately 1 gram of the purified **5-methyloxazolidine** derivative.
 - If the sample is a solid, press it into a pellet.

- Place the sample in the crucible of the bomb calorimeter.
- Bomb Assembly:
 - Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the sample.
 - Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere and ensure all nitric acid formed is in solution.
 - Seal the bomb and pressurize it with approximately 25 atm of pure oxygen.
- Calorimetry Measurement:
 - Place the bomb in the calorimeter bucket containing a known volume of water.
 - Allow the system to reach thermal equilibrium.
 - Ignite the sample and record the temperature change of the water bath over time until a stable final temperature is reached.
- Analysis and Corrections:
 - Titrate the bomb washings with a standard sodium hydroxide solution to determine the amount of nitric acid formed.
 - Measure the length of the unburned fuse wire.
 - Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid to calculate the standard internal energy of combustion.
 - Convert the internal energy of combustion to the enthalpy of combustion and subsequently calculate the standard enthalpy of formation.^[4]



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Workflow for Bomb Calorimetry Experiment.

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity and the characterization of phase transitions (e.g., melting, crystallization).

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 2-10 mg of the **5-methyloxazolidine** derivative into an aluminum DSC pan.
 - Hermetically seal the pan to prevent volatilization.
 - Prepare an empty, sealed aluminum pan as a reference.
- Instrument Setup and Calibration:

- Place the sample and reference pans into the DSC cell.
- Calibrate the instrument for temperature and enthalpy using a standard material (e.g., indium).
- Measurement:
 - Set the temperature program to scan a desired range (e.g., -50 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - The heat capacity at a given temperature is determined from the heat flow signal.
 - Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The temperature of the peak onset is the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.^{[5][6][7]}



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Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC is used to study the thermodynamics of binding interactions in solution. If a **5-methyloxazolidine** derivative is being investigated for its interaction with a biological macromolecule (e.g., a protein), ITC can directly measure the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol:

- Sample Preparation:
 - Prepare a solution of the macromolecule (in the sample cell) and the **5-methyloxazolidine** derivative (in the syringe) in the same buffer to minimize heats of dilution.
 - Degas both solutions to prevent air bubbles.
- Instrument Setup:
 - Equilibrate the instrument at the desired temperature.
 - Load the macromolecule solution into the sample cell and the derivative solution into the injection syringe.
- Titration:
 - Perform a series of small, sequential injections of the derivative solution into the sample cell.
 - The instrument measures the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the heat flow peaks to obtain the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of the reactants.

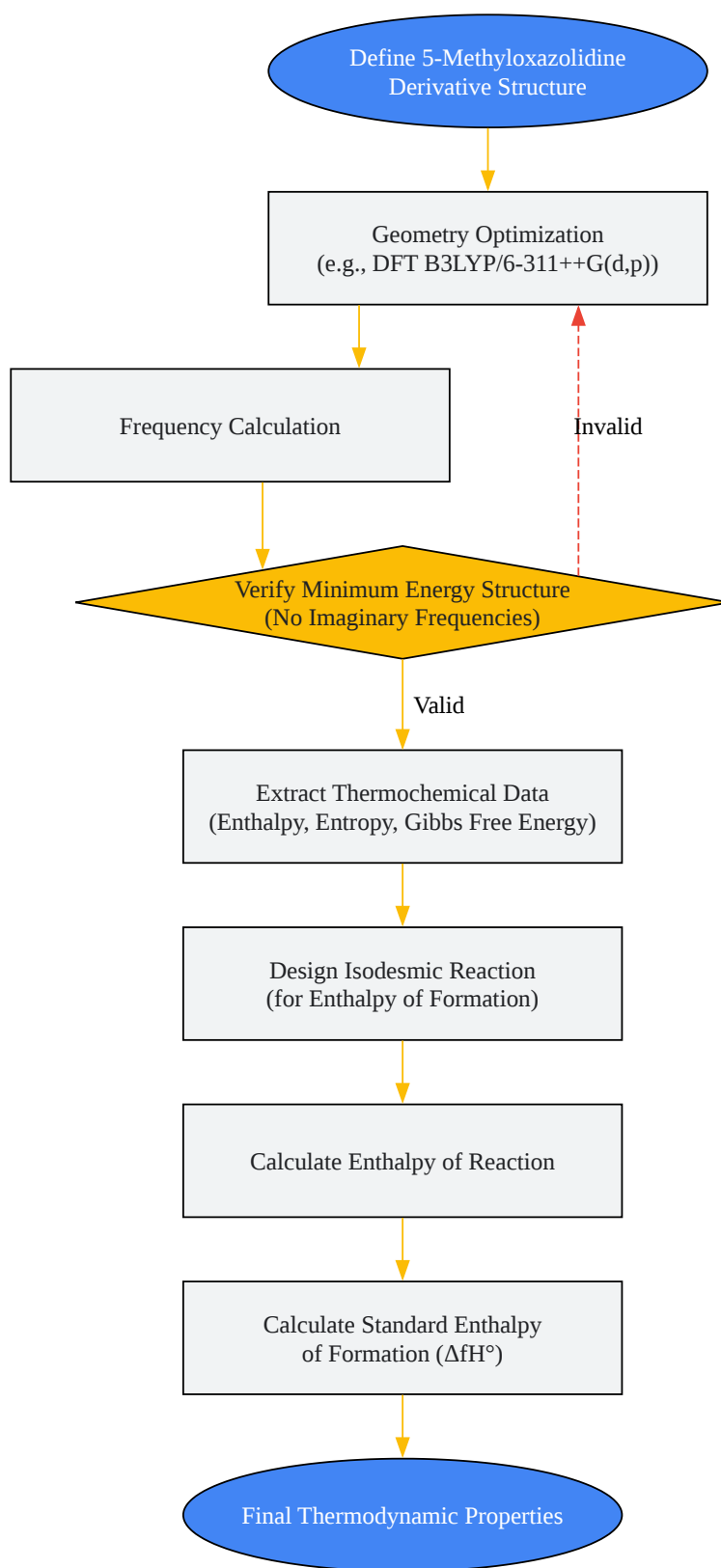
- Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) of binding can then be calculated.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of **5-methyloxazolidine** derivatives. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Workflow:

- Structure Optimization:
 - Build the 3D structure of the desired **5-methyloxazolidine** derivative.
 - Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) with software like Gaussian.[\[13\]](#)
- Frequency Calculation:
 - Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.
- Thermochemical Analysis:
 - The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).[\[14\]](#)
 - To obtain the standard enthalpy of formation, an isodesmic reaction scheme is often employed, where the enthalpy of reaction is calculated for a hypothetical reaction in which the types of bonds are conserved. By using known experimental enthalpies of formation for the other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be derived.



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Logical Workflow for Computational Thermodynamics.

Signaling Pathways and Other Considerations

To date, the scientific literature does not establish a direct link between the thermodynamic properties of **5-methyloxazolidine** derivatives and specific biological signaling pathways. The primary applications and studies of these compounds have been in areas such as biocides, corrosion inhibitors, and synthetic intermediates.[15] While the binding thermodynamics with a specific protein target, as determined by ITC, would be crucial for drug development targeting a particular pathway, this information is target-specific and not a general property of the compound class.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to understand and determine the thermodynamic properties of **5-methyloxazolidine** derivatives. While a comprehensive database of these properties is not currently available, the detailed experimental and computational protocols outlined here offer robust methods for their characterization. The case study of 1,3-oxazolidine-2-thione demonstrates the successful application of these techniques to a related heterocyclic system. By employing these methodologies, researchers can generate the critical thermodynamic data necessary to advance their work in the synthesis, application, and development of novel **5-methyloxazolidine** derivatives.

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